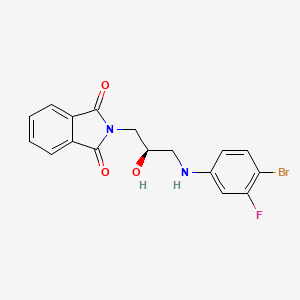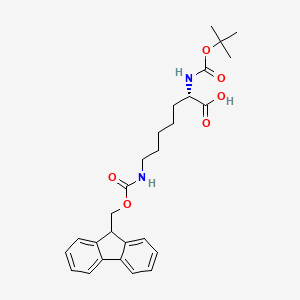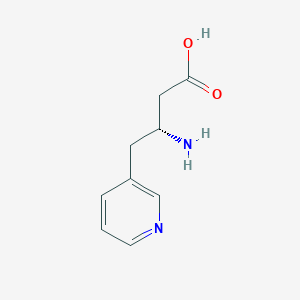![molecular formula C9H8BrN3OS B14033953 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound that belongs to the class of fused pyrimidines. These compounds are known for their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Vorbereitungsmethoden
The synthesis of 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves several steps. One common method includes the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, followed by their efficient derivatization . The reaction conditions typically involve the use of sodium hydride (NaH) in tetrahydrofuran (THF) to displace the sulfone with formylated aniline . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is essential for regulating various cellular activities. The compound inhibits kinase activity by binding to the ATP pocket of the enzyme, thereby preventing phosphorylation and subsequent signal transduction .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as:
Gefitinib: A quinazoline-based kinase inhibitor used in cancer treatment.
Erlotinib: Another quinazoline-based inhibitor with similar applications.
Vandetanib: A kinase inhibitor used for treating certain types of cancer.
The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of certain kinases that may not be effectively inhibited by other compounds .
Eigenschaften
Molekularformel |
C9H8BrN3OS |
|---|---|
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
6-bromo-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H8BrN3OS/c1-13-7-5(3-6(10)8(13)14)4-11-9(12-7)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
DPIIFTICDSQRBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)


![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)


![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)



